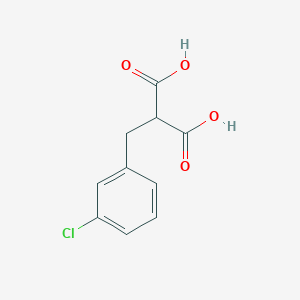

2-(3-Chlorobenzyl)malonic acid

説明

2-(3-Chlorobenzyl)malonic acid is a malonic acid derivative featuring a 3-chlorobenzyl substituent at the C2 position. Its structure consists of a malonic acid backbone (HOOC-CH₂-COOH) modified by the addition of a 3-chlorophenylmethyl group. This compound is primarily used as an intermediate in organic synthesis, such as in the preparation of β-lactamase inhibitors (e.g., sulfonamido derivatives) . Its molecular formula is C₁₀H₉ClO₄, with a molecular weight of 228.63 g/mol.

特性

分子式 |

C10H9ClO4 |

|---|---|

分子量 |

228.63 g/mol |

IUPAC名 |

2-[(3-chlorophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChIキー |

WDTOUPHYRPGTNO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl-Substituted Malonic Acids

2-(4-Chlorophenyl)malonic Acid

- Molecular Formula : C₉H₇ClO₄

- Molecular Weight : 214.60 g/mol

- Key Differences: The chlorine atom is positioned at the para (4-) rather than meta (3-) site on the benzyl group. No direct pharmacological data are reported for this isomer in the evidence, but its synthesis (CAS: 118459-48-6) is documented .

Malonic Acid (Parent Compound)

- Molecular Formula : C₃H₄O₄

- Molecular Weight : 104.06 g/mol

- Solubility : 763 g/L in water

- pKa Values : 2.83 (pKa₁), 5.69 (pKa₂)

- Role : As the unsubstituted parent compound, malonic acid lacks the chlorobenzyl group, making it more hydrophilic and less sterically hindered. It is widely used in industrial applications (e.g., polymer synthesis) and as a metabolic inhibitor .

Functional Group Variants

[(3-Chlorobenzyl)thio]acetic Acid

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : 216.68 g/mol

- Key Differences: Replaces the malonic acid moiety with a thioacetic acid group (-SCH₂COOH). This compound (CAS: 34722-33-3) is used in organic synthesis but lacks reported biological activity .

N-[2-(6-Methoxy)benzothiazolyl]malonamic Acid

Ester Derivatives

Diethyl 2-[(3-Chlorophenyl)methyl]propanedioate

Pharmacokinetic and Physicochemical Properties

- Solubility : The 3-chlorobenzyl group reduces water solubility compared to malonic acid, but esterification (e.g., diethyl ester) enhances lipid solubility .

- pKa Estimation : The electron-withdrawing chlorine atom likely lowers the pKa values slightly compared to malonic acid (estimated pKa₁ ≈ 2.5, pKa₂ ≈ 5.5), affecting ionization and binding in biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorobenzyl)malonic acid, and what challenges are encountered in its purification?

The synthesis of 2-(3-Chlorobenzyl)malonic acid typically involves alkylation or substitution reactions. For example, malonic acid derivatives can be synthesized via the condensation of chlorobenzyl halides with malonic acid esters under basic conditions, followed by hydrolysis . A key challenge lies in controlling regioselectivity during the introduction of the 3-chlorobenzyl group, as competing reactions may yield undesired isomers. Purification often requires recrystallization or chromatographic separation due to the compound’s moderate solubility in polar solvents (e.g., ethanol/water mixtures). Impurities such as unreacted starting materials or mono-ester byproducts must be carefully monitored using techniques like TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of 2-(3-Chlorobenzyl)malonic acid using spectroscopic and computational methods?

- Spectroscopy :

- Computational Methods :

- Density Functional Theory (DFT) optimizes the molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).

- Molecular dynamics simulations assess interactions with solvents or biological targets, particularly for environmental or biochemical applications .

Q. What role does the 3-chlorobenzyl substituent play in modifying the biochemical activity of malonic acid derivatives?

The 3-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. This substituent may also influence binding affinity to enzymes or receptors. For instance, malonic acid derivatives inhibit fungal pathogens like Sclerotinia sclerotiorum by disrupting oxalic acid secretion and downregulating virulence genes (e.g., CWDE2, Ss-Odc1). The chloro-substituted benzyl group could sterically hinder enzyme active sites or stabilize hydrophobic interactions . Comparative studies with non-chlorinated analogs are recommended to isolate electronic vs. steric effects.

Advanced Research Questions

Q. How can contradictions in experimental data regarding the inhibitory effects of 2-(3-Chlorobenzyl)malonic acid on microbial growth be systematically analyzed?

Conflicting results may arise from variations in experimental conditions (e.g., pH, temperature) or microbial strain specificity. A robust approach includes:

- Dose-Response Analysis : Quantify inhibition rates at multiple concentrations (e.g., 0.5–5 mg/mL) and calculate IC values.

- Metabolomic Profiling : Use LC-MS or GC-MS to track changes in microbial metabolites (e.g., oxalic acid, malonyl-CoA) under treatment .

- Structural-Activity Relationships (SAR) : Compare results with structurally related compounds (e.g., 2-(4-chlorobenzyl)malonic acid) to identify critical substituent effects.

Q. What methodological considerations are critical when designing molecular dynamics simulations to study the environmental behavior of 2-(3-Chlorobenzyl)malonic acid aerosols?

- Force Field Selection : Use polarizable force fields (e.g., CHARMM, AMBER) to accurately model carboxylic acid and C-Cl interactions.

- Phase Diagram Construction : Simulate systems across temperatures (200–300 K) and relative humidities to identify phase transitions (e.g., adsorption vs. liquid-like aggregation) .

- Comparison with Analogues : Evaluate hydrophilic behavior via O:C ratios. For example, malonic acid (O:C = 1.33) is less hygroscopic than oxalic acid (O:C = 2.0), affecting cloud condensation nucleus activity .

Q. Phase Transition Comparison

Q. How do analytical techniques like LC-MS and GC-MS overcome challenges in quantifying 2-(3-Chlorobenzyl)malonic acid in complex biological matrices?

- Sample Preparation : Derivatize the compound with agents like BSTFA to enhance volatility for GC-MS. For LC-MS, acidify the mobile phase to stabilize ionization.

- Sensitivity : LC-MS/MS with MRM (Multiple Reaction Monitoring) achieves detection limits <1 ng/mL by targeting fragment ions (e.g., m/z 153 for malonic acid backbone) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., C-malonic acid) to correct for ion suppression in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。